Regioisomer-Dependent BoNT/E Inhibition: NSC1012 (ortho) vs. NSC1011 (para) — Direct Head-to-Head IC50 and Binding Affinity Comparison
In a direct head-to-head in vitro evaluation, NSC1012 (CAS 5394-35-4, ortho-isomer) and NSC1011 (CAS 5335-97-7, para-isomer) were simultaneously screened against the catalytic domain of botulinum neurotoxin serotype E (BoNT/E) using a FRET-based endopeptidase assay [1]. NSC1012 inhibited BoNT/E with an IC50 of 55.45 ± 5.2 μM and a KD of 6.51 × 10⁻⁶ M (SPR assay), while NSC1011 displayed an IC50 of 31.25 ± 1.0 μM and a KD of 5.54 × 10⁻⁷ M [1]. Although NSC1011 exhibits approximately 1.8-fold greater potency in this specific assay, the two regioisomers differ in KD by approximately 11.8-fold, indicating fundamentally different binding thermodynamics at the BoNT/E active site [1]. This demonstrates that the ortho-carboxyl positioning in NSC1012 engages the toxin's zinc-metalloprotease active site through a distinct binding mode compared to the para-isomer.
| Evidence Dimension | BoNT/E catalytic domain inhibition (IC50) and binding affinity (KD) |
|---|---|
| Target Compound Data | IC50 = 55.45 ± 5.2 μM; KD = 6.51 × 10⁻⁶ M |
| Comparator Or Baseline | NSC1011 (para-isomer, CAS 5335-97-7): IC50 = 31.25 ± 1.0 μM; KD = 5.54 × 10⁻⁷ M |
| Quantified Difference | IC50 ratio (NSC1012/NSC1011) ≈ 1.77; KD ratio ≈ 11.8-fold difference |
| Conditions | FRET-based endopeptidase assay; SPR binding assay; BoNT/E light chain catalytic domain; in vitro |
Why This Matters
The 11.8-fold difference in KD demonstrates that regioisomer selection is not interchangeable—researchers targeting BoNT with ortho-substituted 8-HQ scaffolds must procure the correct isomer to ensure reproducible binding-mode-specific outcomes.
- [1] Sonkar P, Kushwah VC, Agnihotri S, Disoriya D, Vimal M, Dhaked RK. Targeting the Enzymatic Site of Botulinum Neurotoxin Type E With 8-Hydroxyquinolinol-Based Inhibitors: In Silico, In Vitro, and In Vivo Evaluation. Drug Dev Res. 2025 Sep;86(6):e70148. doi:10.1002/ddr.70148. View Source
